molecular formula C16H12Cl2N2O B8618072 3,5-Dichloro-4-(6-methyl-quinolin-3-yloxy)-phenylamine

3,5-Dichloro-4-(6-methyl-quinolin-3-yloxy)-phenylamine

Cat. No. B8618072
M. Wt: 319.2 g/mol
InChI Key: AWOQNJSBSLXMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-(6-methyl-quinolin-3-yloxy)-phenylamine is a useful research compound. Its molecular formula is C16H12Cl2N2O and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-4-(6-methyl-quinolin-3-yloxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-4-(6-methyl-quinolin-3-yloxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dichloro-4-(6-methyl-quinolin-3-yloxy)-phenylamine

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

3,5-dichloro-4-(6-methylquinolin-3-yl)oxyaniline

InChI

InChI=1S/C16H12Cl2N2O/c1-9-2-3-15-10(4-9)5-12(8-20-15)21-16-13(17)6-11(19)7-14(16)18/h2-8H,19H2,1H3

InChI Key

AWOQNJSBSLXMSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-6-methyl-quinoline (93) (1.30 g, 3.71 mmol) and NH4Cl (992 mg, 18.55 mmol) in EtOH/THF/H2O=12 mL/12 mL/3 mL, was added iron powder (1.04 g, 18.55 mmol). The mixture was refluxed for 4 h. Insoluble materials were removed by Celite filtration. The filtrate was concentrated and sat NaHCO3 was added to the residue, which was then extracted twice with AcOEt. Organic layer was washed with brine, dried over anhydrous MgSO4, and concentrated to afford compound 100 (1.18 g, 98%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
992 mg
Type
reactant
Reaction Step One
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One
Yield
98%

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